

Comparative Guide to DHODH Inhibitors: Effects on Host Cell Metabolism

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Compound of Interest

Compound Name: Dhodh-IN-19

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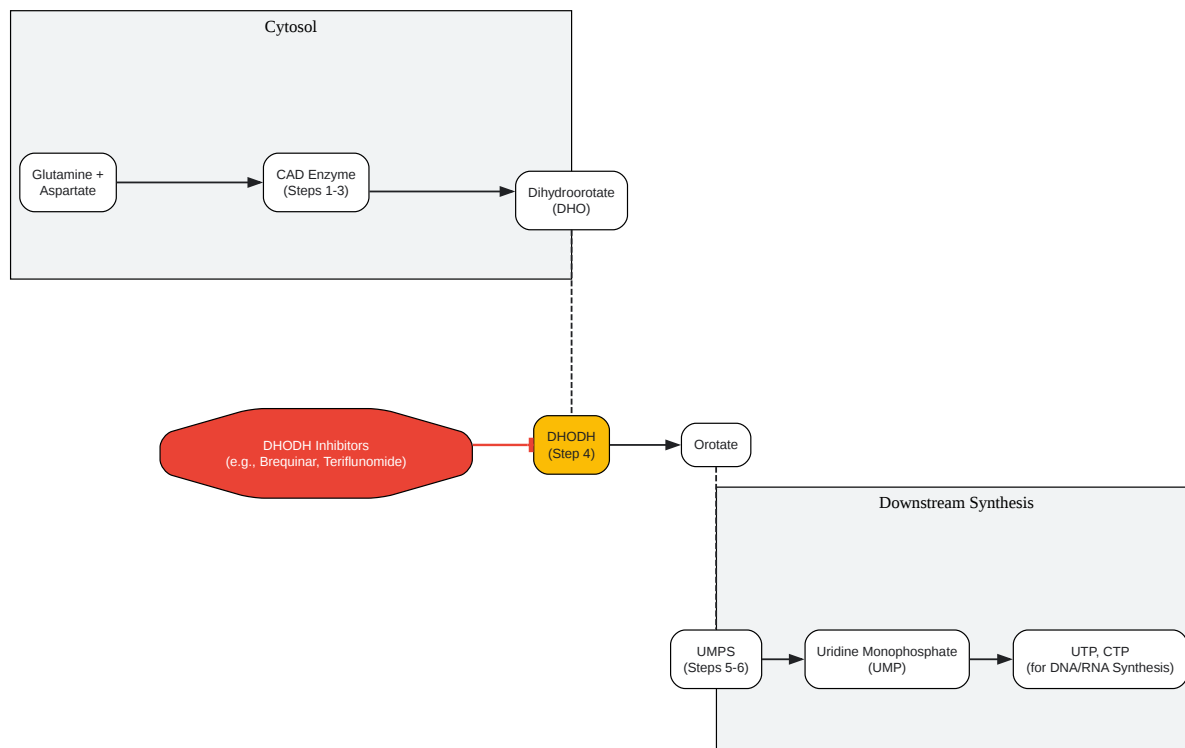
This guide provides a detailed comparative analysis of prominent Dihydroorotate Dehydrogenase (DHODH) inhibitors, focusing on their effects on host cell metabolism. DHODH is a critical mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway.^{[1][2]} This pathway is essential for producing the nucleotide building blocks of DNA and RNA.^{[1][3]} Rapidly proliferating cells, such as cancer cells, activated immune cells, and virus-infected cells, exhibit a strong dependence on this pathway to meet their high demand for nucleotides, making DHODH a compelling therapeutic target.^[1]

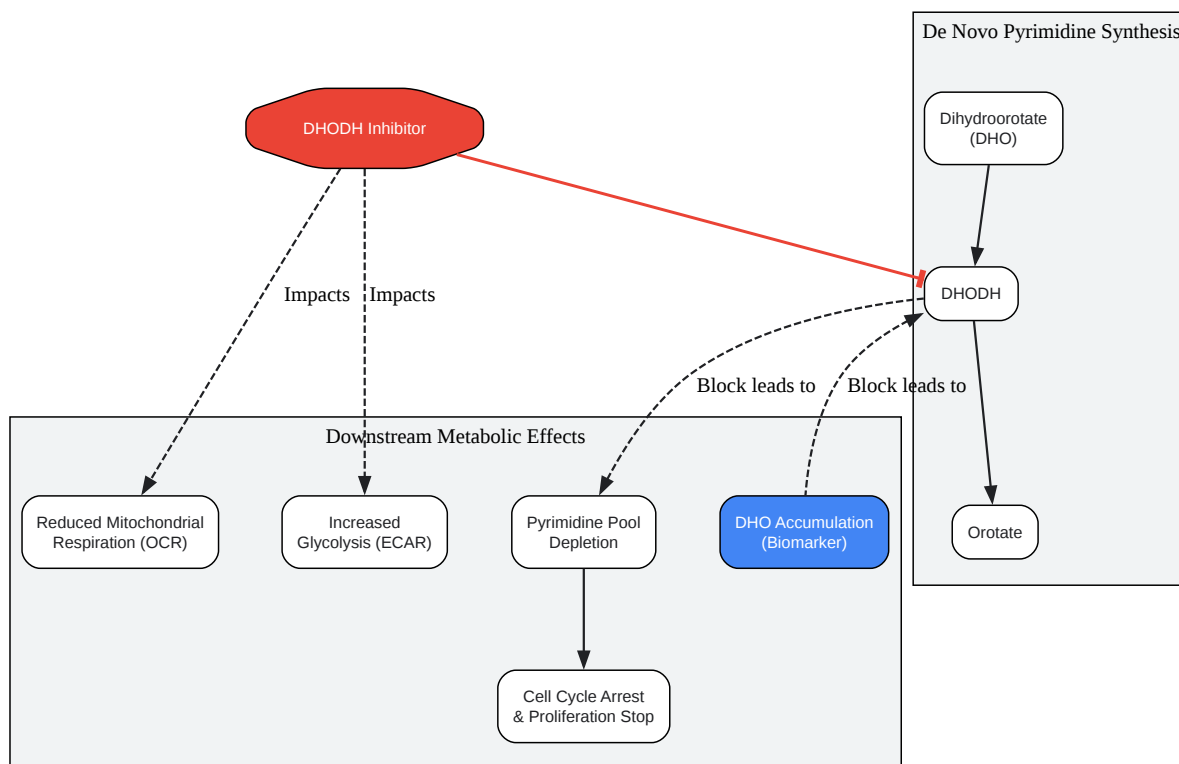
Inhibiting DHODH depletes the intracellular pyrimidine pool, which in turn halts DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. This guide summarizes key quantitative data, provides detailed experimental protocols for assessing inhibitor effects, and visualizes the underlying metabolic pathways to aid in research and drug development.

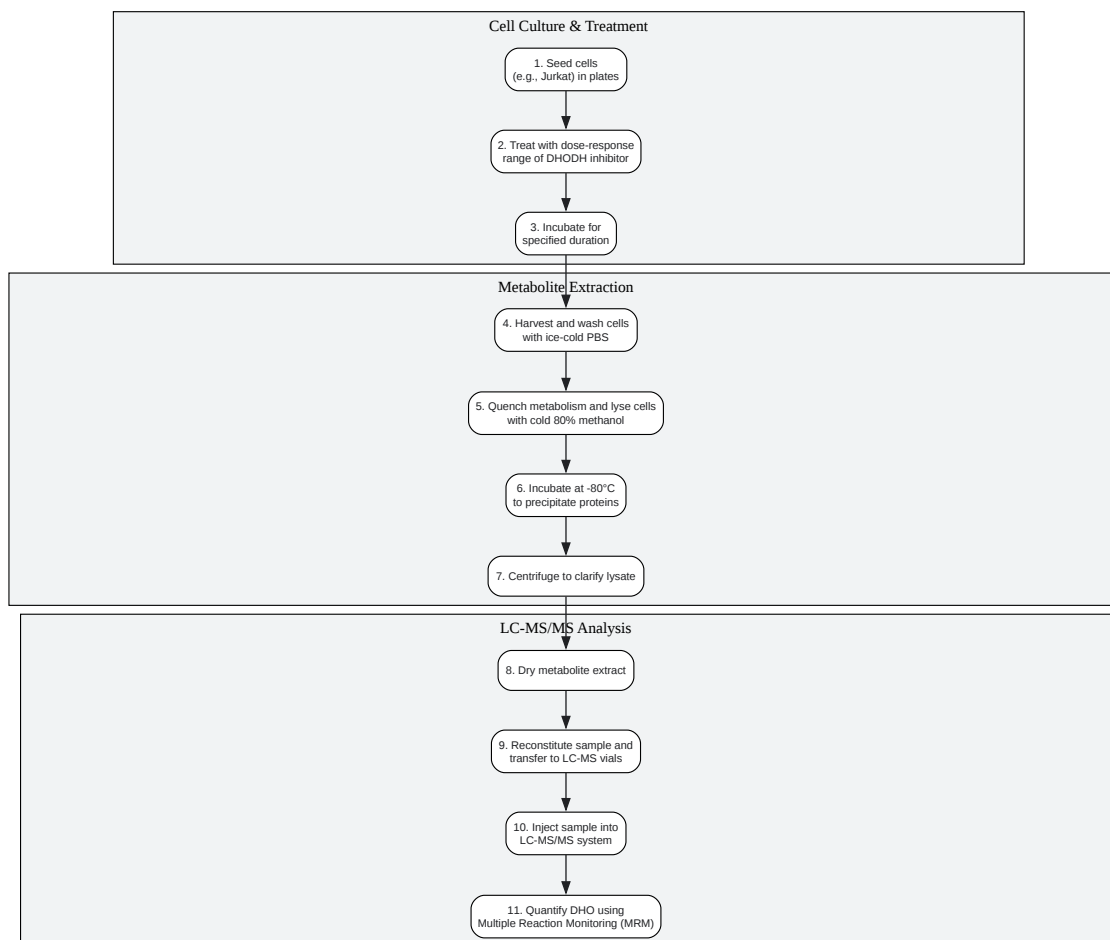
Mechanism of Action: Disrupting Pyrimidine Synthesis

DHODH inhibitors block the conversion of dihydroorotate (DHO) to orotate. This action is central to their effect on cellular metabolism. The enzyme's location on the inner mitochondrial membrane links pyrimidine synthesis directly to the electron transport chain. Inhibition not only depletes pyrimidines but can also impact mitochondrial respiration. The primary mechanism

involves starving rapidly dividing cells of essential precursors for nucleic acid synthesis, thereby inhibiting their proliferation.







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References

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